GNF-1331 was identified through high-throughput screening aimed at discovering compounds that inhibit Wnt signaling. It belongs to the class of triazole compounds and is classified as a Porcupine inhibitor, specifically targeting the membrane-bound O-acyltransferase Porcupine, which is essential for the lipidation of Wnt proteins necessary for their secretion and function in cellular signaling .
The synthesis of GNF-1331 involves several key steps, primarily focusing on the formation of the triazole ring and subsequent modifications to enhance its inhibitory activity against Porcupine. The general synthetic route includes:
The synthetic methods have been optimized to yield GNF-1331 with a reported IC50 value of approximately 12 nM against Porcupine, indicating its high potency .
GNF-1331's molecular structure features a triazole ring, which is known for its stability and ability to participate in hydrogen bonding, making it suitable for biological interactions. The compound's structural formula can be represented as follows:
Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The specific arrangement of these atoms contributes to its binding affinity for Porcupine.
GNF-1331 primarily engages in non-covalent interactions with its target enzyme, Porcupine. The key chemical reactions involving GNF-1331 include:
The compound's ability to disrupt these processes makes it a valuable tool in studying Wnt-related biological mechanisms .
The mechanism of action for GNF-1331 revolves around its role as a competitive inhibitor of Porcupine. By binding to this enzyme, GNF-1331 effectively blocks the fatty acylation necessary for Wnt protein maturation and secretion:
GNF-1331 possesses several notable physical and chemical properties:
These properties are critical for evaluating its pharmacokinetic profile and potential therapeutic applications .
The primary applications of GNF-1331 include:
GNF-1331 serves as a foundational compound for developing more potent derivatives aimed at clinical use against cancers characterized by aberrant Wnt signaling .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3